Rac-(1r,3r)-3-amino-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid hydrochloride
Description
Rac-(1r,3r)-3-amino-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid hydrochloride is a cyclobutane-derived amino acid analog featuring a 2-fluoro-6-methoxyphenyl substituent, an amino group at the 3-position, and a carboxylic acid group at the 1-position. The hydrochloride salt enhances its water solubility, making it suitable for pharmaceutical or diagnostic applications.
Properties
Molecular Formula |
C12H15ClFNO3 |
|---|---|
Molecular Weight |
275.70 g/mol |
IUPAC Name |
3-amino-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H14FNO3.ClH/c1-17-9-4-2-3-8(13)10(9)12(11(15)16)5-7(14)6-12;/h2-4,7H,5-6,14H2,1H3,(H,15,16);1H |
InChI Key |
JXUOHNRAYLNWJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C2(CC(C2)N)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclobutane Core
[Method A: Photochemical [2+2] Cycloaddition]
One prevalent method involves the [2+2] cycloaddition of alkenes under UV irradiation:
Alkene precursor + UV light → Cyclobutane derivative
This method allows for regio- and stereoselective formation of the cyclobutane ring, especially when using chiral sensitizers or auxiliaries to favor the (1R,3R) stereochemistry.
Research Findings:
A patent describes the use of chiral photosensitizers to induce stereoselectivity in cyclobutane formation, achieving high enantiomeric excesses (up to 98%).
Introduction of the Amino Group
[Method B: Nucleophilic Amination]
The amino group is introduced via nucleophilic substitution on a suitable precursor, such as a halogenated cyclobutane:
Cyclobutane halide + Ammonia (NH₃) or amine → Amino cyclobutane
Alternatively, reductive amination of a ketone intermediate derived from the cyclobutane ring can be employed.
Research Findings:
Reductive amination using sodium cyanoborohydride in an acidic medium has been effective, providing stereoselective amino derivatives.
Functionalization of the Phenyl Ring
[Method C: Electrophilic Aromatic Substitution]
The phenyl ring is functionalized with fluorine and methoxy groups via electrophilic substitution reactions:
- Fluorination: Using Selectfluor or N-fluorobenzenesulfonimide (NFSI) for regioselective fluorination at the 2-position.
- Methoxylation: Methylation of phenolic hydroxyl groups via methyl iodide (MeI) or dimethyl sulfate under basic conditions.
Research Findings:
Selective fluorination at the ortho position is feasible with NFSI, achieving high regioselectivity when directed by existing substituents.
Carboxylic Acid Formation
The carboxyl group can be introduced through oxidation of a primary alcohol or via carboxylation of a suitable precursor:
- Oxidation: Using potassium permanganate (KMnO₄) or chromium-based oxidants.
- Carboxylation: Via carbon dioxide (CO₂) fixation under high pressure, catalyzed by metal catalysts.
Research Findings:
Carboxylation of cyclobutane derivatives under supercritical CO₂ conditions has been demonstrated to be efficient and environmentally friendly.
Salt Formation with Hydrochloric Acid
The final step involves converting the free acid to its hydrochloride salt:
Carboxylic acid + HCl (gas or aqueous) → Hydrochloride salt
This enhances compound stability, solubility, and bioavailability.
Stereochemical Considerations
Achieving the (1R,3R) configuration is critical. Approaches include:
- Use of chiral auxiliaries during cyclobutane ring formation.
- Enantioselective catalysis in amination steps.
- Resolution of racemic mixtures via chiral chromatography or crystallization techniques.
Research Findings:
Chiral phase-transfer catalysis has been successfully employed to obtain enantiomerically enriched cyclobutane derivatives with high stereoselectivity.
Data Tables Summarizing Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Rac-(1r,3r)-3-amino-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield nitro derivatives, while reduction of the carboxylic acid group would yield alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclobutane-containing compounds.
Medicine: Potential use as a pharmaceutical agent due to its unique structural properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Rac-(1r,3r)-3-amino-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid hydrochloride would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in Cyclic Amino Acid Derivatives
The compound belongs to a class of cyclic amino acids with modified backbones and substituents. Key structural analogs include:
Anti-1-Amino-3-¹⁸F-Fluorocyclobutyl-1-Carboxylic Acid (Anti-¹⁸F-FACBC)
- Core Structure: Cyclobutane with amino and carboxylic acid groups.
- Substituents : ¹⁸F radiolabel on the cyclobutane ring.
- Application : Prostate cancer imaging via PET, with demonstrated superiority over ¹⁸F-FDG in differentiating malignancy from inflammation or benign prostatic hyperplasia (BPH) .
- Key Difference : Unlike the target compound, anti-¹⁸F-FACBC lacks aromatic substituents but shares the cyclobutane backbone. Its fluorine is directly on the ring, whereas the target compound’s fluorine is on a phenyl group.
(1R,3R)-1-Aminocyclopentane-1,3-Dicarboxylic Acid
- Core Structure: Cyclopentane with two carboxylic acid groups and one amino group.
- Key Difference : The cyclopentane ring and dual carboxylic acids reduce solubility compared to the target compound’s hydrochloride form .
N-Boc-Protected Cyclopentane Derivatives
- Examples: (1S,3S)-N-Boc-1-Aminocyclopentane-3-carboxylic acid methyl ester.
- Substituents : Protective Boc group and methyl ester.
- Application : Synthetic intermediates in peptide chemistry.
- Key Difference : Esterification and protection groups render these compounds less polar and unsuitable for direct therapeutic use compared to the target compound’s ionizable hydrochloride salt .
Functional Analogues in Oncology and Imaging
¹¹C-Methionine and ¹²³I-Iodomethyltyrosine
- Core Structure: Linear amino acids with radiolabels.
- Application: Brain tumor imaging via PET/SPECT, leveraging amino acid transport system (LAT-1) uptake.
- Key Difference : Linear structures lack the cyclobutane ring, which may alter pharmacokinetics and tumor specificity. The target compound’s cyclobutane and phenyl groups could enhance metabolic stability or receptor binding .
¹⁸F-FDG
- Core Structure : Glucose analog with ¹⁸F label.
- Application : Broad-spectrum oncologic imaging via glycolysis upregulation.
- Key Difference: The target compound’s amino acid backbone may reduce false positives in inflammatory conditions, a limitation of ¹⁸F-FDG .
Physicochemical and Pharmacokinetic Comparison
Key Research Findings
- Structural Impact on Imaging: Cyclobutane-based amino acids like anti-¹⁸F-FACBC show reduced urinary excretion compared to ¹⁸F-FDG, improving tumor contrast in pelvic imaging . The target compound’s aromatic substituents may further optimize target tissue retention.
- Salt Form Advantages : The hydrochloride salt of the target compound likely offers superior bioavailability over neutral cyclobutane/cyclopentane analogs, critical for oral or injectable formulations.
- Substituent Effects : The 2-fluoro-6-methoxyphenyl group may enhance binding to LAT-1 transporters or specific oncologic targets, similar to tyrosine analogs in .
Biological Activity
Rac-(1R,3R)-3-amino-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a substrate for amino acid transporters and its implications in tumor imaging. This article summarizes the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₅ClFNO₃
- Molecular Weight : 275.70 g/mol
- Chemical Structure : The compound features a cyclobutane ring substituted with an amino group and a phenyl moiety containing fluorine and methoxy groups.
The compound acts primarily as a substrate for L-type amino acid transporters, which are crucial for the uptake of amino acids in various biological systems. This property is particularly relevant for its application in tumor imaging, as many tumors exhibit increased expression of these transporters.
Biological Activity and Research Findings
- Amino Acid Transport Studies :
-
Biodistribution Studies :
- Biodistribution studies conducted on rodent models revealed that the compound exhibited high uptake in tumor tissues compared to normal brain tissue. For instance, tumor-to-normal brain uptake ratios were reported as high as 7.5:1 at various time points post-injection, indicating its effectiveness as a tumor imaging agent .
- Potential Applications in PET Imaging :
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
| Study | Model | Findings |
|---|---|---|
| Study 1 | 9L Gliosarcoma Model | High uptake in tumor tissue; favorable tumor-to-brain ratios observed. |
| Study 2 | Biodistribution in Fischer Rats | Significant retention of radioactivity in pancreatic tissues; low uptake in other organs. |
| Study 3 | Radiolabeled Analogs | Demonstrated rapid accumulation in tumors with minimal normal tissue interference. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Rac-(1r,3r)-3-amino-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid hydrochloride, and how can yield be improved?
- Methodological Answer : The synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis, followed by functionalization of the amino and carboxylic acid groups. Key challenges include stereocontrol and minimizing side reactions from the electron-withdrawing fluorine and methoxy substituents. To improve yield:
- Use palladium-catalyzed cross-coupling for aryl group introduction (e.g., Suzuki-Miyaura reactions, as seen in fluorophenyl analogs ).
- Optimize reaction temperatures and solvent polarity to stabilize intermediates (e.g., DMF or THF for cyclobutane derivatives ).
- Employ chiral auxiliaries or catalysts for enantiomeric resolution .
Q. How can the purity and stereochemical integrity of this compound be validated after synthesis?
- Methodological Answer : Use a combination of:
- HPLC with chiral stationary phases to confirm enantiomeric excess (e.g., methods applied to rac-cyclopentane derivatives ).
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to verify substituent positions and rule out regioisomers (see fluorophenyl analogs ).
- X-ray crystallography to resolve absolute configuration, as demonstrated for structurally similar cyclobutane hydrochlorides .
Advanced Research Questions
Q. What experimental strategies can address contradictions in biological activity data caused by stereochemical impurities?
- Methodological Answer :
- Enantiomeric separation : Use preparative HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis of esters, as in cyclopentane carboxylic acids ).
- Bioactivity assays : Compare rac and resolved forms in parallel to isolate stereospecific effects (see studies on rac-3-aminocyclohexane derivatives ).
- Dynamic kinetic resolution : Apply asymmetric hydrogenation catalysts to favor the (1r,3r) configuration during synthesis .
Q. How does the fluorine substituent influence the compound’s stability under physiological conditions?
- Methodological Answer :
- Conduct accelerated stability studies in buffer solutions (pH 4–9) at 37°C. Monitor degradation via LC-MS, focusing on:
- Hydrolytic stability : Fluorine’s electron-withdrawing effect may reduce ester or amide hydrolysis rates (observed in 3-fluoro-cyclobutane analogs ).
- Photostability : Fluorinated aryl groups can increase susceptibility to UV-induced cleavage (mitigate via light-protected storage, as advised in safety protocols ).
Q. What computational methods are suitable for predicting the compound’s binding affinity to target proteins?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina with protein structures from PDB. Parameterize fluorine interactions using DFT-calculated partial charges (e.g., as applied to fluorophenyl-glutamic acid analogs ).
- MD simulations : Assess conformational flexibility of the cyclobutane ring and salt-bridge interactions from the hydrochloride moiety (see simulations on aminocyclohexane hydrochlorides ).
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility profiles of this hydrochloride salt?
- Methodological Answer :
- Solvent screening : Test solubility in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) using nephelometry.
- Counterion effects : Compare solubility with other salts (e.g., trifluoroacetate) to isolate hydrochloride-specific behavior (as in cyclopentane carboxylates ).
- Temperature dependence : Measure solubility at 4°C, 25°C, and 37°C to identify thermodynamic vs. kinetic factors .
Stability and Storage
Q. What are the best practices for long-term storage to prevent racemization or degradation?
- Methodological Answer :
- Temperature : Store at –20°C in amber vials to minimize thermal and photolytic degradation (aligned with safety protocols for labile amines ).
- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydrochloride salt (see cyclobutane carboxylic acid storage ).
- Periodic QC checks : Reanalyze purity every 6 months via HPLC and NMR .
Biological Application Design
Q. How to design in vitro assays to evaluate the compound’s potential as a neurotransmitter analog?
- Methodological Answer :
- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-GABA) in competition assays with cortical neuron membranes.
- Electrophysiology : Patch-clamp studies on neurons to measure ion channel modulation (see methods for aminocyclohexane derivatives ).
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated oxidation of the methoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
